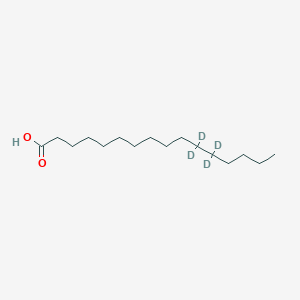

Palmitic acid-d4-2

Description

BenchChem offers high-quality Palmitic acid-d4-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palmitic acid-d4-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

11,11,12,12-tetradeuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCC)C([2H])([2H])CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Palmitic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of deuterated Palmitic acid (Palmitic acid-d4), a vital tool in metabolic research, drug development, and clinical diagnostics. Understanding the isotopic purity of this stable isotope-labeled compound is critical for ensuring the accuracy and reliability of experimental results.

Quantitative Data Summary

The isotopic and chemical purity of Palmitic acid-d4 can vary between manufacturers and even between different production lots. Below is a summary of publicly available data from prominent suppliers. It is crucial to consult the certificate of analysis for the specific lot being used for the most accurate information.

| Supplier | Product Name | Catalog Number | Isotopic Purity/Enrichment | Chemical Purity |

| Cambridge Isotope Laboratories | Palmitic acid (7,7,8,8-D₄, 98%) | DLM-2893 | 98% | ≥98% |

| MedChemExpress | Palmitic acid-d4 | HY-N0830S7 | - | 99.88% |

| MedChemExpress | Palmitic acid-d4-1 | HY-N0830S12 | - | 99.80%[1] |

| Cayman Chemical | Palmitic Acid-d31 | 16497 | ≥99% deuterated forms (d1-d31) | ≥98% (Palmitic acid) |

Note: When a supplier provides a single purity value, it may refer to the chemical purity rather than the isotopic enrichment. Isotopic enrichment specifically quantifies the percentage of molecules that contain the desired number of deuterium (B1214612) atoms.

Understanding Isotopic and Chemical Purity

It is essential to distinguish between chemical and isotopic purity.

Caption: Relationship between overall product purity and its key components.

-

Chemical Purity: Refers to the proportion of the substance that is the specified chemical compound (Palmitic acid), irrespective of its isotopic composition. Impurities would include other fatty acids or residual solvents.

-

Isotopic Purity (or Isotopic Enrichment): Refers to the percentage of the molecules of the specified chemical compound that have the desired isotopic label (in this case, four deuterium atoms). For example, a 98% isotopic enrichment of Palmitic acid-d4 means that 98% of the palmitic acid molecules are the d4 isotopologue.

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

While specific protocols from manufacturers are proprietary, a general workflow for determining the isotopic purity of deuterated fatty acids like Palmitic acid-d4 using mass spectrometry (MS) is outlined below. This method is a standard approach in the field.

Objective: To determine the isotopic enrichment of Palmitic acid-d4.

Materials:

-

Palmitic acid-d4 sample

-

Unlabeled Palmitic acid standard

-

Appropriate solvents (e.g., methanol, chloroform)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the Palmitic acid-d4 sample in a suitable solvent.

-

Prepare a stock solution of the unlabeled Palmitic acid standard.

-

Create a series of calibration standards by mixing the labeled and unlabeled stock solutions in known ratios.

-

-

Derivatization (for GC-MS):

-

Evaporate the solvent from an aliquot of each sample and standard.

-

Add the derivatizing agent (e.g., BSTFA + 1% TMCS) to convert the fatty acids into their more volatile trimethylsilyl (B98337) (TMS) esters.

-

Heat the samples to ensure complete derivatization.

-

-

Mass Spectrometry Analysis:

-

Inject the derivatized samples into the GC-MS or LC-MS system.

-

For GC-MS, the TMS-derivatized fatty acids are separated based on their boiling points and retention times.

-

For LC-MS, the fatty acids are separated based on their polarity.

-

The separated compounds are then ionized (e.g., by electron ionization for GC-MS or electrospray ionization for LC-MS) and analyzed by the mass spectrometer.

-

-

Data Analysis:

-

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions.

-

The molecular ion (or a characteristic fragment ion) of the derivatized Palmitic acid will show a distribution of isotopologues.

-

The relative abundances of the unlabeled (d0) and labeled (d4) species are measured.

-

A calibration curve is generated from the standards with known isotopic ratios.

-

The isotopic enrichment of the Palmitic acid-d4 sample is calculated by comparing its measured isotopic ratio to the calibration curve.

-

References

An In-depth Technical Guide to Palmitic Acid-d4: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of deuterated palmitic acid (Palmitic acid-d4), with a focus on its use in quantitative analysis and metabolic research.

Chemical Properties and Structure

Palmitic acid-d4 is a stable isotope-labeled version of palmitic acid, a ubiquitous saturated fatty acid. The deuterium (B1214612) labeling makes it an invaluable tool for a variety of research applications, particularly as an internal standard in mass spectrometry-based quantification. While various deuterated forms of palmitic acid exist, this guide focuses on the generally available "d4" variant.

The structure of Palmitic acid-d4 is identical to that of palmitic acid, with the exception of four hydrogen atoms being replaced by deuterium atoms. The exact position of deuteration can vary depending on the synthesis method, with common variants including palmitic acid-7,7,8,8-d4 and palmitic acid-11,11,12,12-d4.

Chemical Structure:

Caption: Experimental workflow for fatty acid analysis using a deuterated internal standard.

Detailed Methodology

-

Sample Preparation and Internal Standard Spiking : To a known amount of the biological sample (e.g., 100 µL of plasma or a specific amount of tissue homogenate), add a precise volume of the Palmitic acid-d4 internal standard spiking solution. [1]2. Lipid Extraction : Perform a lipid extraction to isolate the fatty acids from the sample matrix. A common method is the Folch extraction, using a chloroform:methanol (B129727) solvent system. [1]After extraction, the organic phase containing the lipids is collected.

-

Derivatization : Fatty acids are often not volatile enough for GC analysis and require a derivatization step to convert them into more volatile esters. [1] * Fatty Acid Methyl Esters (FAMEs) : Incubate the dried lipid extract with BF₃ in methanol to convert the fatty acids to their methyl esters. [1] * Pentafluorobenzyl (PFB) Esters : For enhanced sensitivity, especially with electron capture negative ionization mass spectrometry, derivatize the fatty acids with PFB bromide in the presence of diisopropylethylamine.

-

GC-MS Analysis :

-

Inject the derivatized sample onto a suitable GC column (e.g., a polar capillary column for FAMEs).

-

The GC oven temperature is programmed to separate the different fatty acid esters based on their boiling points and polarity.

-

The eluting compounds are introduced into the mass spectrometer.

-

-

Mass Spectrometry Detection :

-

The mass spectrometer can be operated in either full scan mode or Selected Ion Monitoring (SIM) mode. [1] * In SIM mode, the instrument is set to detect specific mass-to-charge ratio (m/z) ions corresponding to the analyte (e.g., palmitic acid methyl ester) and the internal standard (Palmitic acid-d4 methyl ester). This increases the sensitivity and selectivity of the analysis.

-

-

Quantification :

-

A calibration curve is generated by analyzing a series of known concentrations of fatty acid standards spiked with the same constant amount of the Palmitic acid-d4 internal standard.

-

The ratio of the peak area of the endogenous fatty acid to the peak area of the internal standard is plotted against the concentration of the standard.

-

The concentration of the fatty acid in the biological sample is then determined by interpolating the peak area ratio from the calibration curve.

-

Signaling Pathways Involving Palmitic Acid

Palmitic acid is not only a key component of cellular lipids but also an important signaling molecule involved in various cellular processes. While Palmitic acid-d4 is primarily used as a tracer, understanding the signaling pathways of its non-deuterated counterpart is crucial for interpreting metabolic studies.

Insulin (B600854) Signaling Pathway and the Role of Palmitic Acid

Excess circulating palmitic acid is known to induce insulin resistance, a hallmark of type 2 diabetes. This occurs through the activation of inflammatory pathways and the accumulation of lipid metabolites that interfere with the insulin signaling cascade.

Caption: Simplified diagram of the insulin signaling pathway and its inhibition by excess palmitic acid.

Palmitic Acid in Cancer Cell Signaling

Palmitic acid has been shown to promote the proliferation and survival of certain cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway.

Caption: Palmitic acid can contribute to the activation of the PI3K/Akt/mTOR pathway in cancer cells.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterium-Labeled Palmitic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled palmitic acid is an invaluable tool in metabolic research and drug development, primarily utilized as a tracer to elucidate the complex pathways of fatty acid metabolism and as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and manufacturing of deuterium-labeled palmitic acid, with a focus on perdeuteration (d31). It includes detailed experimental protocols, quantitative data on reaction parameters, and a discussion of analytical techniques for quality control. Furthermore, this guide presents visual diagrams of the primary synthetic workflow and the key metabolic pathways in which deuterated palmitic acid is employed.

Introduction

Palmitic acid (C16:0) is the most common saturated fatty acid in animals and plants and serves as a central molecule in energy storage and cellular structure.[1] The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, creates a heavier, yet chemically similar, molecule that can be readily traced and differentiated from its endogenous counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This isotopic labeling enables researchers to track the absorption, distribution, metabolism, and excretion (ADME) of palmitic acid in vivo and in vitro, providing critical insights into lipid metabolism in both healthy and diseased states.[3]

This guide will focus on the most prevalent and efficient method for producing highly deuterated palmitic acid: catalytic hydrogen-deuterium (H/D) exchange.

Synthesis Methodologies

The primary and most industrially viable method for the synthesis of perdeuterated palmitic acid (palmitic acid-d31) is the direct H/D exchange of unlabeled palmitic acid using a heterogeneous catalyst.

Catalytic H/D Exchange

This method involves the exchange of protons (¹H) on the alkyl chain of palmitic acid with deuterons (²H or D) from a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst. Platinum on carbon (Pt/C) is a highly effective and commonly used catalyst for this transformation.[4][5] The reaction is typically carried out under hydrothermal conditions at elevated temperatures and pressures to facilitate the exchange process.

Key Reaction:

CH₃(CH₂)₁₄COOH + 31D₂O --(Pt/C)--> CD₃(CD₂)₁₄COOD + 31HDO

The acidic proton of the carboxylic acid group also exchanges with deuterium, but it is readily exchanged back with protons in aqueous work-up conditions. For simplicity in notation, the final product is often referred to as palmitic acid-d31, focusing on the deuteration of the alkyl chain.

The general workflow for the synthesis of deuterium-labeled palmitic acid via catalytic H/D exchange is depicted below.

Quantitative Data

The efficiency of the catalytic H/D exchange process is evaluated based on the chemical yield and the isotopic purity of the final product.

| Parameter | Typical Value | Notes |

| Catalyst | 5-10% Pt/C | Platinum on activated carbon is the most common catalyst. |

| Deuterium Source | Deuterium Oxide (D₂O) | Used in large excess to drive the equilibrium towards exchange. |

| Reaction Temperature | 150 - 250 °C | Higher temperatures generally lead to higher deuterium incorporation. |

| Reaction Pressure | Autogenous or applied D₂/H₂ pressure | Reactions are typically performed in a sealed high-pressure reactor. |

| Reaction Time | 24 - 72 hours | Longer reaction times can increase the level of deuteration. |

| Chemical Yield | > 80% | The yield of isolated, purified product. |

| Isotopic Purity (Atom % D) | ≥ 98% | Multiple reaction cycles may be needed to achieve high isotopic purity. |

Table 1: Typical Reaction Parameters and Outcomes for Catalytic H/D Exchange of Palmitic Acid.

Experimental Protocols

Synthesis of Palmitic Acid-d31 via Catalytic H/D Exchange

This protocol is a representative procedure for the laboratory-scale synthesis of perdeuterated palmitic acid.

Materials:

-

Palmitic acid (unlabeled)

-

10% Platinum on activated carbon (Pt/C)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

High-pressure reactor (e.g., Parr reactor)

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Reactor Charging: In a glass liner of a high-pressure reactor, combine palmitic acid (1.0 eq), 10% Pt/C catalyst (0.1 eq by weight), and D₂O (sufficient to fully suspend the reactants).

-

Reaction Setup: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reactor to 220 °C with stirring. The reaction is maintained at this temperature for 48-72 hours.

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent any residual pressure.

-

Catalyst Removal: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite or filter paper to remove the Pt/C catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude deuterated palmitic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) to obtain the final palmitic acid-d31.

-

Repeat Cycles: To achieve very high isotopic enrichment (>98 atom % D), the entire procedure may be repeated one or more times with fresh D₂O and catalyst.

Quality Control and Analysis

The identity, chemical purity, and isotopic enrichment of the synthesized deuterated palmitic acid are determined using standard analytical techniques.

GC-MS is the primary method for determining the isotopic enrichment of the final product. The fatty acid is typically derivatized to its methyl ester (FAME) or another volatile derivative prior to analysis.

Protocol Outline:

-

Derivatization: Convert a small sample of the deuterated palmitic acid to its fatty acid methyl ester (FAME) using a reagent such as BF₃ in methanol (B129727) or by acidic catalysis.

-

GC Separation: Inject the FAME sample onto a GC equipped with a suitable capillary column (e.g., a polar column for FAME analysis). The GC oven temperature is programmed to separate the palmitate methyl ester from other potential components.

-

MS Detection: The eluting FAME is introduced into the mass spectrometer. The mass spectrum of the molecular ion region is analyzed.

-

Isotopic Enrichment Calculation: The relative abundances of the different mass isotopologues (e.g., M+0 to M+31 for palmitate) are used to calculate the average deuterium incorporation and the atom % D.

NMR spectroscopy is used to confirm the structure of the deuterated palmitic acid and to assess the extent and position of deuteration.

-

¹H NMR: In a highly deuterated sample, the proton signals will be significantly attenuated or absent, confirming the high degree of deuteration.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that can confirm the positions of deuteration.

-

¹³C NMR: The carbon spectrum will show characteristic shifts and may exhibit coupling to deuterium, providing further structural confirmation.

Manufacturing Considerations for Large-Scale Production

The transition from laboratory-scale synthesis to industrial manufacturing of deuterium-labeled palmitic acid involves several key considerations:

-

Reactor Design: For large-scale H/D exchange reactions, specialized industrial high-pressure reactors are required. These reactors must be constructed from materials resistant to high temperatures, pressures, and potential corrosion.

-

Catalyst Handling and Recovery: Efficient recovery and recycling of the expensive platinum catalyst are crucial for the economic viability of the process. This may involve advanced filtration or centrifugation systems.

-

Process Automation and Control: Automation of temperature, pressure, and stirring rate ensures batch-to-batch consistency and safety.

-

Solvent Handling: The use of large volumes of organic solvents for extraction and purification necessitates appropriate safety measures and solvent recovery systems.

-

Quality Management: A robust quality management system, including in-process controls and final product testing, is essential to ensure the product meets the required specifications for research and pharmaceutical applications.

Applications in Research and Drug Development

Deuterated palmitic acid is a critical tool for studying fatty acid metabolism. It is used as a tracer in studies of:

-

De Novo Lipogenesis (DNL): The synthesis of fatty acids from non-lipid precursors.

-

Beta-Oxidation: The breakdown of fatty acids to produce energy.

-

Triglyceride and Phospholipid Synthesis: The incorporation of palmitic acid into more complex lipids.

The metabolic pathways of de novo synthesis and beta-oxidation of palmitic acid are illustrated below.

Conclusion

The synthesis of deuterium-labeled palmitic acid, primarily through catalytic H/D exchange, is a well-established and robust process that provides a critical tool for biomedical research. The ability to produce high-purity, highly enriched deuterated palmitic acid allows for precise tracing of its metabolic fate, offering invaluable insights into the mechanisms of lipid metabolism and the pathophysiology of metabolic diseases. The methodologies and analytical protocols outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize and produce this essential stable isotope-labeled compound.

References

- 1. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Documents download module [ec.europa.eu]

- 5. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis: A Technical Guide to Palmitic Acid-d4-2

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Palmitic acid-d4-2, a deuterated internal standard crucial for mass spectrometry-based quantitative analysis. Understanding the data and methodologies presented in a CoA is paramount for ensuring the accuracy, reproducibility, and validity of experimental results in research and drug development.

Quantitative Data Summary

A Certificate of Analysis for a stable isotope-labeled compound like Palmitic acid-d4-2 provides critical quantitative data that attests to its identity, purity, and quality. The following tables summarize the key parameters typically found on a CoA for this standard.

Table 1: Compound Identification and Physical Properties

| Parameter | Specification |

| Compound Name | Palmitic acid-d4-2 |

| Molecular Formula | C₁₆H₂₈D₄O₂ |

| Molecular Weight | 260.45 g/mol [1][2][3][4] |

| CAS Number | 75736-47-9[5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Ethanol |

| Storage | Store at -20°C |

Table 2: Quality Control and Purity Analysis

| Parameter | Method | Result |

| Chemical Purity | GC-MS | ≥98% |

| Isotopic Purity (D₄) | GC-MS / NMR | ≥98% |

| Isotopic Enrichment | GC-MS / NMR | ≥99 atom % D |

Experimental Protocols

The quantitative data presented in the CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to certify the quality of Palmitic acid-d4-2.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The chemical purity of Palmitic acid-d4-2 is assessed to identify and quantify any non-deuterated or other chemical impurities.

Methodology:

-

Sample Preparation: A known amount of Palmitic acid-d4-2 is derivatized to its more volatile fatty acid methyl ester (FAME) by reaction with a methylating agent (e.g., BF₃ in methanol). This process enhances its chromatographic properties.

-

Internal Standard: A suitable internal standard (e.g., a fatty acid of different chain length not present in the sample) is added to the sample for accurate quantification.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for FAME analysis. The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interaction with the stationary phase.

-

MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), providing both qualitative (identification) and quantitative (peak area) data.

-

Data Analysis: The chemical purity is calculated by comparing the peak area of the Palmitic acid-d4-2 FAME to the total area of all detected peaks.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Isotopic purity analysis is critical for deuterated standards to ensure the correct number of deuterium (B1214612) atoms are incorporated and to quantify the percentage of molecules with the desired isotopic composition.

Methodology (Mass Spectrometry):

-

High-Resolution Mass Spectrometry (HR-MS): HR-MS is employed to distinguish between the deuterated compound and its corresponding unlabeled (D₀) and partially labeled isotopologues.

-

Data Acquisition: The mass spectrum of the sample is acquired, showing the relative abundance of ions with different m/z values.

-

Isotopologue Distribution Analysis: The relative intensities of the ion peaks corresponding to the fully deuterated (D₄), partially deuterated (D₁, D₂, D₃), and non-deuterated (D₀) forms of Palmitic acid are measured.

-

Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the D₄ isotopologue relative to the sum of all isotopologues. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position.

Methodology (NMR Spectroscopy):

-

¹H-NMR (Proton NMR): This technique is highly precise for measuring residual protons at the deuterated positions. By comparing the integral of the residual proton signals to that of a known internal standard, the degree of deuteration can be accurately determined.

-

²H-NMR (Deuterium NMR): This method directly detects the deuterium nuclei, providing information about the location and abundance of deuterium atoms in the molecule.

Workflow and Pathway Diagrams

To visualize the logical flow of the analysis and certification process, the following diagrams are provided.

Caption: Workflow for the Certificate of Analysis of Palmitic Acid-d4-2.

Caption: Signaling pathway of GC-MS analysis for purity determination.

References

A Technical Guide to High-Purity Palmitic Acid-d4 for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of high-purity deuterated palmitic acid (Palmitic acid-d4), a critical tool in metabolic research. This document details commercially available sources, key technical specifications, and its application in studying cellular stress and lipid metabolism.

Commercial Availability and Specifications

High-purity Palmitic acid-d4 is available from several reputable commercial suppliers. While the specific position of the deuterium (B1214612) atoms may vary between suppliers (e.g., at the 7,7,8,8 or 5,5,6,6 positions), the general application for metabolic tracing and as an internal standard remains consistent. The following table summarizes the technical data for Palmitic acid-d4 from various suppliers to facilitate easy comparison for procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity |

| Cambridge Isotope Laboratories, Inc. | Palmitic acid (7,7,8,8-D₄, 98%)[1] | 75736-49-1[1] | CH₃(CH₂)₇(CD₂)₂(CH₂)₅COOH[1] | 260.45[1] | 98%[1] | Not explicitly stated |

| MedChemExpress | Palmitic acid-d4 | 75736-49-1 | C₁₆H₂₈D₄O₂ | 260.45 | 99.88% | Not explicitly stated |

| MedChemExpress | Palmitic acid-d4-1 | 75736-47-9 | C₁₆H₂₈D₄O₂ | 260.45 | 99.80% | Not explicitly stated |

| LGC Standards | Palmitic Acid-d4 | 75736-47-9 | C₁₆H₂₈D₄O₂ | 260.265 | Not explicitly stated | Not explicitly stated |

| Clinivex | Palmitic Acid-d4 | 75736-47-9 | C₁₆H₂₈D₄O₂ | 260.45 | Not explicitly stated | Not explicitly stated |

| BroadPharm | Palmitic acid-D4 | 75736-49-1 | C₁₆H₃₂O₂ | 260.4 | Not explicitly stated | Not explicitly stated |

Key Applications in Research

Deuterium-labeled palmitic acid is a powerful tool for tracing the metabolic fate of this saturated fatty acid in various biological systems. Its primary applications include:

-

Metabolic Flux Analysis: Tracing the incorporation of the heavy isotope into downstream metabolites to quantify the rates of metabolic pathways.

-

Lipidomics: Serving as an internal standard for accurate quantification of endogenous lipids by mass spectrometry.

-

Studying Cellular Stress: Investigating the role of palmitic acid in inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).

Palmitic Acid-Induced Endoplasmic Reticulum Stress Signaling

Palmitic acid is a known inducer of endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This triggers a complex signaling cascade known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. The key pathways involved are initiated by three ER-transmembrane proteins: PERK, IRE1, and ATF6.

Caption: Palmitic acid-induced ER stress and the Unfolded Protein Response (UPR).

Experimental Protocols

The following sections provide generalized experimental protocols for the application of Palmitic acid-d4 in metabolic research. Researchers should optimize these protocols for their specific cell types, experimental conditions, and analytical instrumentation.

Protocol 1: Use of Palmitic Acid-d4 as an Internal Standard for Lipidomics

This protocol outlines the use of Palmitic acid-d4 as an internal standard for the quantification of free fatty acids in a biological sample using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Palmitic acid-d4 internal standard solution (concentration to be optimized)

-

Solvents for lipid extraction (e.g., methanol, chloroform, isopropanol)

-

LC-MS system

Procedure:

-

Sample Preparation: Thaw biological samples on ice.

-

Internal Standard Spiking: Add a known amount of Palmitic acid-d4 internal standard solution to each sample. The amount should be optimized to be within the linear range of the instrument's detector and comparable to the expected endogenous palmitic acid concentration.

-

Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method. This typically involves the addition of a mixture of organic solvents (e.g., chloroform:methanol) to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.

-

Drying and Reconstitution: Evaporate the organic solvent from the extracted lipids under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol:acetonitrile:water).

-

LC-MS Analysis: Inject the reconstituted sample into the LC-MS system. Develop a chromatographic method to separate palmitic acid from other lipids. The mass spectrometer should be operated in a mode that allows for the detection and quantification of both endogenous (unlabeled) palmitic acid and the deuterated internal standard.

-

Data Analysis: Quantify the amount of endogenous palmitic acid in the sample by comparing its peak area to the peak area of the known amount of Palmitic acid-d4 internal standard.

Caption: A generalized workflow for lipidomics using an internal standard.

Protocol 2: Metabolic Labeling with Palmitic Acid-d4 for Metabolic Flux Analysis

This protocol describes a general procedure for tracing the metabolic fate of palmitic acid in cultured cells.

Materials:

-

Cultured cells

-

Cell culture medium

-

Palmitic acid-d4 complexed with bovine serum albumin (BSA)

-

Solvents for metabolite extraction (e.g., methanol, chloroform, water)

-

LC-MS or GC-MS system

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Preparation of Labeling Medium: Prepare a stock solution of Palmitic acid-d4 complexed to fatty acid-free BSA. This enhances its solubility and bioavailability in the culture medium. The final concentration of Palmitic acid-d4 in the medium should be optimized for the specific cell line and experimental goals.

-

Metabolic Labeling: Replace the standard culture medium with the labeling medium containing Palmitic acid-d4. Incubate the cells for a defined period (a time course experiment is recommended to monitor the dynamics of labeling).

-

Metabolite Extraction: At the end of the labeling period, rapidly quench the cellular metabolism by placing the culture dish on ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline (PBS). Extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Sample Preparation for MS Analysis: Centrifuge the cell extract to pellet the protein and other cellular debris. Collect the supernatant containing the metabolites. Dry the supernatant under nitrogen or by lyophilization. The sample may require derivatization depending on the analytical platform (e.g., for GC-MS).

-

Mass Spectrometry Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to identify and quantify the incorporation of deuterium from Palmitic acid-d4 into downstream lipid species.

-

Metabolic Flux Calculation: The isotopic enrichment data can be used to calculate the rate of synthesis and turnover of various lipids, providing insights into the metabolic flux through different pathways.

Caption: Workflow for metabolic flux analysis using stable isotope labeling.

Conclusion

High-purity Palmitic acid-d4 is an indispensable tool for researchers investigating lipid metabolism and its role in cellular pathophysiology. Its use as a tracer in metabolic flux analysis and as an internal standard in lipidomics provides quantitative data that is crucial for understanding the intricate network of lipid metabolic pathways. Furthermore, its application in studying the induction of ER stress by saturated fatty acids is shedding light on the molecular mechanisms underlying lipotoxicity and related diseases. The protocols and data presented in this guide are intended to serve as a valuable resource for the design and execution of experiments utilizing this powerful research tool.

References

An In-depth Technical Guide to Deuterated Palmitic Acid Analogs

This technical guide provides essential information for researchers, scientists, and drug development professionals on the isotopically labeled compound, Palmitic acid-d4-2. This document outlines its chemical identifiers and compares them with other deuterated isomers of palmitic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for Palmitic acid-d4-2 and other common d4 isomers of palmitic acid. While the molecular weight remains consistent across these isomers, the CAS number is unique to the specific positions of the deuterium (B1214612) atoms.

| Compound Name | Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Palmitic acid-d4-2 | Hexadecanoic-11,11,12,12-d4 Acid | 75736-57-1 | C16H28D4O2 | 260.45[1][2] |

| Palmitic acid-d4 | Hexadecanoic-7,7,8,8-d4 Acid | 75736-49-1 | C16H28D4O2 | 260.45[3][4] |

| Palmitic acid-d4-1 | Hexadecanoic-5,5,6,6-d4 Acid | 75736-47-9 | C16H28D4O2 | 260.45 |

Experimental Protocols

Detailed experimental protocols involving deuterated fatty acids like Palmitic acid-d4-2 are highly dependent on the specific application, such as in metabolic studies, pharmacokinetic analysis, or as internal standards for mass spectrometry. Researchers should refer to established methodologies in their respective fields. The use of these compounds typically involves standard laboratory procedures for handling stable isotope-labeled compounds, including accurate weighing, dissolution in appropriate solvents (e.g., ethanol, DMSO, DMF), and precise dilution to working concentrations. For quantitative analysis using techniques like GC-MS or LC-MS, the development of a validated analytical method is crucial.

Logical Relationship of Palmitic Acid and its Deuterated Analogs

The following diagram illustrates the relationship between the parent compound, palmitic acid, and its various deuterated d4 isomers, highlighting their distinct CAS numbers.

Caption: Relationship between Palmitic Acid and its d4-isomers.

References

Navigating the Safe Handling of Palmitic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for Palmitic acid-d4. The information presented is aggregated from various safety data sheets and chemical databases for Palmitic acid and its deuterated analogues. It is crucial to note that while specific data for "Palmitic acid-d4-2" is not available, the guidelines for the closely related Palmitic acid-d4 and the parent compound, Palmitic acid, offer a robust framework for safe laboratory practices.

Core Safety and Handling Protocols

When working with Palmitic acid-d4, adherence to standard laboratory safety procedures is paramount. This includes the use of appropriate personal protective equipment (PPE), proper storage, and established disposal methods. While not classified as a hazardous substance, it may cause mild irritation to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

-

Eye and Face Protection: Safety glasses with side shields or chemical goggles are recommended to prevent eye contact with dust particles.[1]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn to prevent skin contact.[1]

-

Skin and Body Protection: A laboratory coat or other protective clothing is advised to avoid skin contact.[1][2]

-

Respiratory Protection: In situations where dust may be generated, a particulate filter respirator is recommended.[1]

First Aid Measures

In the event of accidental exposure, the following first aid procedures should be followed:

-

Ingestion: If swallowed, rinse the mouth with water and seek medical advice if feeling unwell. Do not induce vomiting.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.

-

Inhalation: Move to fresh air. If respiratory symptoms occur, seek medical attention.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

-

Handling: Handle in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from moisture.

Physical and Chemical Properties

Understanding the physical and chemical properties of Palmitic acid-d4 is fundamental to its safe handling and use in experimental settings. The data presented below is for Palmitic acid-d4 and its non-deuterated form, Palmitic acid.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈D₄O₂ | |

| Molecular Weight | 260.45 g/mol | |

| Exact Mass | 260.265337243 Da | |

| Melting Point | 61 - 63 °C | |

| Boiling Point | 271.5 °C (at 133 hPa) | |

| Solubility | 10 mM in DMSO | |

| Appearance | White Solid |

Toxicological Data

Toxicological data for Palmitic acid provides insight into its potential health effects. It is important to handle all chemicals with care, even those with low acute toxicity.

| Toxicity Metric | Value | Species | Source |

| Oral LD50 | >5,000 mg/kg | Rat | |

| Dermal LD50 | >2,000 mg/kg | Rabbit | |

| Skin Irritation | May cause skin irritation | ||

| Eye Irritation | May cause eye irritation | ||

| Respiratory Irritation | May cause irritation to the respiratory tract | ||

| Carcinogenicity | No information available | ||

| Germ Cell Mutagenicity | Negative |

Experimental Workflow and Safety Procedures

The following diagrams illustrate a general workflow for handling chemical compounds in a laboratory setting and the logical relationship of safety measures.

Caption: General laboratory workflow for handling chemical compounds.

Caption: Hierarchy of safety controls in a laboratory setting.

Spill and Disposal Procedures

In the case of a spill, the area should be evacuated, and the spill should be contained. For solid spills, the material should be carefully swept up to avoid generating dust and placed in a suitable container for disposal.

Waste material must be disposed of in accordance with national and local regulations. It is important not to mix chemical waste with other waste streams and to handle uncleaned containers as if they were the product itself.

References

Methodological & Application

Application Note: High-Throughput Quantification of Palmitic Acid in Human Plasma using Palmitic acid-d4 as an Internal Standard by LC-MS/MS

Introduction

Lipidomics is a rapidly expanding field focused on the comprehensive analysis of lipids in biological systems. Fatty acids, as fundamental components of complex lipids and key signaling molecules, are of significant interest in understanding various physiological and pathological processes. Accurate and precise quantification of individual fatty acids, such as palmitic acid, in complex biological matrices like plasma is crucial for biomarker discovery and clinical research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2] However, variabilities introduced during sample preparation and instrumental analysis can compromise the accuracy and reproducibility of the results. The use of a stable isotope-labeled internal standard (IS) is essential to correct for these variations.

This application note details a robust and validated workflow for the targeted quantification of palmitic acid in human plasma. The method employs Palmitic acid-d4 as an internal standard in a stable isotope dilution assay, coupled with a straightforward liquid-liquid extraction (LLE) for sample preparation and LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

This method is based on the principle of stable isotope dilution. Palmitic acid-d4 is an ideal internal standard as it is chemically and physically almost identical to endogenous palmitic acid, ensuring it behaves similarly throughout the entire analytical process, including extraction, derivatization (if any), and ionization.[3] The key difference is its mass, which is 4 Daltons higher due to the four deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to detect and quantify the analyte (palmitic acid) and the internal standard simultaneously and independently.

By adding a known concentration of Palmitic acid-d4 to each sample at the very beginning of the sample preparation process, any loss of analyte during subsequent steps is mirrored by a proportional loss of the internal standard.[4] Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains constant. This ratio is then used for quantification against a calibration curve, leading to highly accurate and precise results by correcting for matrix effects and procedural inconsistencies.

Experimental Workflow

The overall workflow for the targeted quantification of palmitic acid is a multi-step process, from sample collection to data interpretation. Each step is critical for achieving high-quality, reproducible data.

Caption: Overall experimental workflow for targeted palmitic acid quantification.

Protocols

Materials and Reagents

-

Standards: Palmitic acid (≥99%), Palmitic acid-d4 (≥98% isotopic purity)

-

Solvents: Methanol (B129727) (LC-MS grade), Chloroform (HPLC grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade), Toluene (HPLC grade)

-

Reagents: Formic acid (LC-MS grade), Ammonium acetate (B1210297) (LC-MS grade), Sodium Chloride (NaCl)

-

Water: Ultrapure water (18.2 MΩ·cm)

-

Biological Matrix: Human plasma (collected in K2-EDTA tubes)

-

Equipment: Analytical balance, Vortex mixer, Centrifuge (capable of 4°C), Nitrogen evaporator, Calibrated micropipettes, Autosampler vials.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Palmitic acid and Palmitic acid-d4 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Internal Standard (IS) Working Solution (10 µg/mL): Dilute the Palmitic acid-d4 primary stock solution with methanol to a final concentration of 10 µg/mL.

-

Calibration Standards: Prepare a series of working solutions of palmitic acid by serial dilution of the primary stock solution. A typical calibration curve might range from 0.1 µg/mL to 50 µg/mL. These standards are then spiked into a surrogate matrix (e.g., stripped plasma or water) and processed alongside the samples.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for a 100 µL plasma sample.

-

Thaw frozen plasma samples on ice.

-

In a 2 mL glass tube, add 100 µL of the plasma sample.

-

Add 10 µL of the 10 µg/mL Palmitic acid-d4 internal standard working solution.

-

Add 225 µL of cold methanol, vortex for 10 seconds to precipitate proteins.[5]

-

Add 750 µL of cold methyl tert-butyl ether (MTBE) and shake vigorously for 6 minutes at 4°C.

-

Induce phase separation by adding 188 µL of ultrapure water, vortex briefly, and then centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Two distinct layers will form. Carefully transfer the upper organic layer (containing the lipids) to a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of a methanol/toluene (9:1, v/v) mixture for LC-MS/MS analysis. Vortex and centrifuge to pellet any insoluble debris before transferring to an autosampler vial.

LC-MS/MS Method

Instrumentation: A Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 10 mM Ammonium Acetate |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 30% B; 1-8 min: 30-100% B; 8-11 min: 100% B; 11.1-15 min: 30% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Ion Spray Voltage | -3500 V |

| Vaporizer Temp. | 550°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 20 psi |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |

| Palmitic Acid | 255.2 | 255.2 | 100 | -12 |

| Palmitic acid-d4 (IS) | 259.2 | 259.2 | 100 | -12 |

Note: For fatty acids that fragment poorly, pseudo-MRM (monitoring the precursor ion in both Q1 and Q3) can be an effective quantification strategy.Parameters should be optimized for the specific instrument used.

Data Analysis and Results

The quantification of palmitic acid is achieved by constructing a calibration curve. The peak area of palmitic acid and the internal standard (Palmitic acid-d4) are integrated from the resulting chromatograms. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied. The concentration of palmitic acid in the unknown samples is then calculated from their measured peak area ratios using the regression equation from the calibration curve.

Caption: Logic of using a stable isotope-labeled internal standard.

Table 4: Representative Method Validation Data

| Parameter | Result |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coeff. (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Note: These are typical performance characteristics. The method should be fully validated according to regulatory guidelines (e.g., FDA/EMA) in the laboratory where it is performed.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable workflow for the quantification of palmitic acid in human plasma. The use of Palmitic acid-d4 as a stable isotope-labeled internal standard is critical for correcting analytical variability, thereby ensuring high accuracy and precision. This robust methodology is well-suited for high-throughput applications in clinical research, metabolomics, and drug development, enabling researchers to gain valuable insights into the roles of fatty acids in health and disease.

References

Application Notes and Protocols for Fatty Acid Quantification with Palmitic acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid (C16:0) is the most common saturated fatty acid in animals and plants, playing a crucial role in cellular structure, energy metabolism, and signaling pathways.[1][2] Dysregulation of palmitic acid levels has been implicated in various pathological conditions, including metabolic syndrome, cardiovascular diseases, cancer, and neurodegenerative disorders.[1][3] Accurate and precise quantification of palmitic acid and other fatty acids in biological samples is therefore essential for understanding disease mechanisms and for the development of novel therapeutics.

This document provides a detailed protocol for the quantification of fatty acids in biological matrices using gas chromatography-mass spectrometry (GC-MS) with Palmitic acid-d4 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting variations that can occur during sample preparation, extraction, and analysis, ensuring high accuracy and precision.[4]

Principle of the Method

The quantification of fatty acids by GC-MS is based on the principle of stable isotope dilution. A known amount of a deuterated fatty acid, in this case, Palmitic acid-d4, is added to the sample at the beginning of the experimental procedure. This internal standard is chemically identical to the endogenous palmitic acid and will behave similarly throughout the extraction, derivatization, and GC-MS analysis. By comparing the peak area of the endogenous (unlabeled) palmitic acid to the peak area of the deuterated internal standard, precise quantification can be achieved, as the ratio of the two is independent of sample loss during preparation.

Data Presentation

The following table summarizes typical quantitative data for the analysis of palmitic acid using a GC-MS method with a deuterated internal standard. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/g |

| Limit of Quantification (LOQ) | 0.3 - 3 µg/g |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery | 90 - 110% |

Data presented here is a summary of typical performance characteristics for fatty acid quantification by GC-MS and is not derived from a single specific study.

Experimental Protocols

This section provides a detailed methodology for the quantification of fatty acids in plasma samples. The protocol can be adapted for other biological matrices such as cell culture lysates or tissue homogenates.

Materials and Reagents

-

Palmitic acid-d4 (Internal Standard)

-

Fatty acid standards (for calibration curve)

-

Chloroform (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Boron trifluoride (BF3) in methanol (14% w/v)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Glass test tubes with PTFE-lined screw caps

-

Nitrogen gas supply

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Sample Preparation and Lipid Extraction (Folch Method)

-

Sample Collection: Collect blood samples in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Internal Standard Spiking: To a glass test tube, add 100 µL of plasma. Add a known amount of Palmitic acid-d4 internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol).

-

Lipid Extraction:

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 1 minute.

-

Centrifuge at 1000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

-

Solvent Evaporation: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas at room temperature.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Transesterification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat the sample at 100°C for 10 minutes to hydrolyze the lipids.

-

Methylation: Cool the sample to room temperature and add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat the sample again at 100°C for 5 minutes to methylate the free fatty acids.

-

Extraction of FAMEs:

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously and then centrifuge to separate the phases.

-

Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

-

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness (or equivalent)

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 20 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: Monitor characteristic ions for each FAME and the deuterated internal standard. For example, for palmitic acid methyl ester (m/z 270.25) and palmitic acid-d4 methyl ester (m/z 274.28).

-

Calibration and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled fatty acid standards and a constant concentration of the Palmitic acid-d4 internal standard. Process these standards in the same manner as the samples.

-

Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of each fatty acid in the unknown samples can then be determined from this calibration curve.

Signaling Pathway and Experimental Workflow Visualization

Palmitic Acid-Induced Insulin (B600854) Resistance Signaling Pathway

Palmitic acid is known to induce insulin resistance by activating several signaling pathways that interfere with insulin signaling. One of the key mechanisms involves the activation of protein kinase C (PKC), which leads to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1), thereby impairing the downstream PI3K/Akt signaling pathway.

Caption: Palmitic acid-induced insulin resistance pathway.

Experimental Workflow for Fatty Acid Quantification

The following diagram illustrates the key steps involved in the quantitative analysis of fatty acids from a biological sample using GC-MS with an internal standard.

Caption: Workflow for fatty acid quantification.

References

- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 3. Palmitic acid is an intracellular signaling molecule involved in disease development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Metabolic Flux Analysis of Fatty Acids Using Palmitic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Palmitic acid-d4 (7,7,8,8-D₄-Palmitic acid) as a stable isotope tracer in metabolic flux analysis (MFA). This powerful technique allows for the quantitative tracking of palmitic acid through various metabolic pathways, providing critical insights into fatty acid metabolism in health and disease. The methodologies described herein are applicable to a wide range of research areas, including oncology, metabolic diseases, and drug discovery.

Introduction to Palmitic Acid-d4 in Metabolic Tracing

Palmitic acid is a 16-carbon saturated fatty acid that plays a central role in cellular metabolism. It can be sourced from the diet or synthesized de novo from non-lipid precursors.[1] Dysregulation of fatty acid metabolism is a hallmark of numerous diseases, including cancer, obesity, and type 2 diabetes. Stable isotope tracers, such as Palmitic acid-d4, are invaluable tools for dissecting the complexities of these metabolic alterations.

By replacing four hydrogen atoms with deuterium (B1214612) at the C7 and C8 positions, Palmitic acid-d4 becomes a "heavy" version of the native molecule. This isotopic label allows for its differentiation from the endogenous palmitate pool using mass spectrometry (MS). Researchers can thereby trace the fate of exogenous palmitic acid as it is taken up by cells and incorporated into various metabolic pathways, including:

-

β-oxidation: The breakdown of fatty acids to produce acetyl-CoA for energy generation.

-

De novo lipogenesis (DNL): The synthesis of new fatty acids.

-

Esterification: The incorporation of fatty acids into complex lipids such as triglycerides and phospholipids.

-

Signaling pathways: The involvement of fatty acids and their metabolites in cellular signaling cascades.

The use of deuterated fatty acids offers several advantages, including the elimination of the need for frequent sampling and the measurement of CO2 production, which is often required when using 13C-labeled tracers for oxidation studies.[2][3]

Applications in Research and Drug Development

Metabolic flux analysis using Palmitic acid-d4 has broad applications in both basic research and pharmaceutical development:

-

Oncology: Cancer cells often exhibit altered fatty acid metabolism to support rapid proliferation and survival.[4] Tracing the uptake and utilization of Palmitic acid-d4 can help identify metabolic vulnerabilities in cancer cells that can be targeted with novel therapeutics.[5]

-

Metabolic Diseases: In conditions like obesity and type 2 diabetes, fatty acid metabolism is significantly perturbed. Palmitic acid-d4 can be used to quantify the rates of fatty acid uptake, oxidation, and storage in different tissues, providing insights into the mechanisms of insulin (B600854) resistance and ectopic lipid accumulation.

-

Drug Discovery and Development: The efficacy and mechanism of action of drugs targeting fatty acid metabolism can be assessed using Palmitic acid-d4. By measuring changes in metabolic fluxes in response to drug treatment, researchers can validate drug targets and determine the pharmacological effects of lead compounds.

Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data that can be obtained from metabolic flux experiments using deuterated palmitic acid tracers.

Table 1: Intrahepatic Uptake of Deuterated Palmitic Acid in Rodents

This table presents data on the area under the curve (AUC) for intrahepatic concentrations of deuterated palmitic acid (d31) in healthy and fatty liver disease (FLD) model rats following a bolus injection. The data illustrates how deuterated tracers can be used to quantify differences in fatty acid uptake in a disease model.

| Group | Mean AUC (mM·minutes) | Standard Deviation |

| Healthy | 33.3 | 10.5 |

| Fatty Liver Disease | 57.4 | 17.0 |

Table 2: Dietary Palmitate Oxidation Measured by Deuterated and 13C-Labeled Tracers

This table compares the cumulative recovery of orally administered d31-palmitate (measured in urine) and [1-13C]palmitate (measured in breath) in human subjects. The data demonstrates the utility of deuterated palmitate in assessing fatty acid oxidation.

| Tracer | Mean Cumulative Recovery (%) | Standard Deviation |

| d31-Palmitate (uncorrected) | 10.6 | 3.0 |

| [1-13C]Palmitate (acetate-corrected) | 10.2 | 2.8 |

Experimental Protocols

The following are detailed protocols for in vitro metabolic flux analysis using Palmitic acid-d4.

Protocol 1: In Vitro Isotopic Fatty Acid Labeling of Cancer Cells

This protocol is adapted from a study investigating the incorporation of exogenous palmitate into complex lipids in cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Palmitic acid-d4 (7,7,8,8-D₄-Palmitic acid)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Sterile, glass-ware for stock solutions

-

Cell scrapers

-

Dry ice

-

-80°C freezer

Procedure:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density of 1.5 x 106 cells per well and allow them to adhere overnight.

-

Preparation of Palmitic Acid-d4 Labeling Medium:

-

Prepare a stock solution of Palmitic acid-d4 in ethanol.

-

Prepare a fatty acid-free BSA solution (e.g., 10% w/v in sterile water).

-

To prepare the labeling medium, first complex the Palmitic acid-d4 with BSA. A typical final concentration for the tracer is 10 µM in serum-free medium containing 0.5% BSA.

-

-

Cell Treatment:

-

The following day, aspirate the complete medium and serum-starve the cells for a defined period (e.g., 4 hours) if required for the experimental design.

-

Aspirate the serum-free medium and add the Palmitic acid-d4 labeling medium to the cells.

-

Incubate the cells for the desired labeling period (e.g., 4 hours).

-

-

Cell Harvesting:

-

After the incubation period, place the culture plates on dry ice to quench metabolic activity.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping them into a suitable volume of ice-cold solvent (e.g., methanol).

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Sample Storage:

-

Centrifuge the cell suspension to pellet the cells.

-

Store the cell pellets at -80°C until lipid extraction and mass spectrometry analysis.

-

Protocol 2: Lipid Extraction and Preparation for Mass Spectrometry

This is a general protocol for the extraction of total lipids from cell pellets for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Cell pellets from Protocol 1

-

0.9% NaCl solution

-

Internal standards (e.g., other deuterated fatty acids not being traced)

-

Nitrogen gas stream or vacuum concentrator

-

Derivatization agent (for GC-MS, e.g., pentafluorobenzyl bromide)

-

Solvent for reconstitution (e.g., iso-octane for GC-MS, or a mobile phase compatible solvent for LC-MS)

Procedure:

-

Lipid Extraction (Bligh-Dyer Method):

-

Resuspend the cell pellet in a mixture of chloroform and methanol (typically a 1:2 v/v ratio).

-

Add chloroform and water (or 0.9% NaCl) to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

The lower organic phase contains the lipids. Carefully collect this phase.

-

-

Drying:

-

Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

-

Derivatization (for GC-MS):

-

For analysis of fatty acids by GC-MS, derivatization is often necessary to improve volatility and ionization. A common method is esterification to form pentafluorobenzyl (PFB) esters.

-

-

Reconstitution:

-

Reconstitute the dried (and derivatized, if applicable) lipid extract in a suitable solvent for injection into the mass spectrometer.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using a GC-MS or LC-MS system capable of resolving and quantifying the different isotopologues of palmitic acid and its downstream metabolites.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in metabolic flux analysis with Palmitic acid-d4.

Caption: Metabolic fate of Palmitic Acid-d4 within a cell.

Caption: Experimental workflow for in vitro metabolic flux analysis.

Caption: Palmitic acid's impact on the insulin signaling pathway.

References

- 1. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 5. Cancer Cells Incorporate and Remodel Exogenous Palmitate into Structural and Oncogenic Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatisierung von Palmitinsäure-d4 für die GC-MS-Analyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Die quantitative Analyse von Fettsäuren mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist ein grundlegendes Werkzeug in der metabolischen Forschung, der Entdeckung von Medikamenten und in der klinischen Diagnostik.[1][2] Palmitinsäure, eine der häufigsten gesättigten Fettsäuren im menschlichen Körper, spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen. Die Verwendung von stabilisotopenmarkierten internen Standards, wie Palmitinsäure-d4, ist für die genaue Quantifizierung unerlässlich, da sie Variationen während der Probenvorbereitung und der instrumentellen Analyse korrigiert.[2][3]

Aufgrund ihrer geringen Flüchtigkeit erfordern freie Fettsäuren eine Derivatisierung, um ihre Polarität zu verringern und ihre thermische Stabilität für die GC-Analyse zu erhöhen.[4] Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die Derivatisierung von Palmitinsäure-d4 unter Verwendung von zwei gängigen Methoden: Veresterung zu Fettsäuremethylestern (FAMEs) und Silylierung. Zusätzlich wird ein hochempfindliches Verfahren unter Verwendung von Pentafluorbenzylbromid (PFBBr) vorgestellt.

Methodenübersicht

Für die Derivatisierung von Palmitinsäure-d4 werden drei primäre Methoden vorgestellt:

-

Säure-katalysierte Veresterung: Umwandlung in Fettsäuremethylester (FAMEs) mit Bortrifluorid (BF₃) in Methanol. Diese Methode ist robust und für freie Fettsäuren und an Glycerolipide gebundene Fettsäuren geeignet.

-

Silylierung: Bildung von Trimethylsilylestern (TMS) mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA). Dieses Verfahren ist auch für die Derivatisierung anderer funktioneller Gruppen wie Hydroxyl- und Amingruppen wirksam.

-

Pentafluorbenzyl (PFB)-Ester-Bildung: Reaktion mit Pentafluorbenzylbromid (PFBBr) zur Bildung von PFB-Estern, die eine extrem empfindliche Detektion mittels Negativ-Ionen-chemischer Ionisation (NCI)-GC-MS ermöglichen.

Experimentelle Protokolle

Protokoll 1: Säure-katalysierte Veresterung mit BF₃-Methanol

Diese Methode wandelt Carbonsäuren in ihre entsprechenden Methylester (FAMEs) um.

Materialien:

-

Probe, die Palmitinsäure-d4 enthält

-

BF₃-Methanol-Lösung (12-14%)

-

Hexan oder Heptan

-

Wasser (GC-MS-Qualität)

-

Natriumsulfat, wasserfrei

-

Schraubdeckel-Glasröhrchen mit PTFE-Auskleidung

-

Heizblock oder Wasserbad

-

Vortex-Mischer

-

Zentrifuge

Vorgehensweise:

-

Eine bekannte Menge der Probe in ein Schraubdeckel-Glasröhrchen geben. Wenn die Probe wässrig ist, zur Trockne eindampfen.

-

2 ml BF₃-Methanol-Lösung zur Probe geben.

-

Das Röhrchen fest verschließen und 30 Minuten bei 80 °C erhitzen.

-

Das Röhrchen auf Raumtemperatur abkühlen lassen.

-

1 ml Wasser und 1 ml Hexan zugeben.

-

Kräftig für 1 Minute vortexen, um die FAMEs in die organische Phase zu extrahieren.

-

Bei 1.500 x g für 5 Minuten zentrifugieren, um die Phasentrennung zu unterstützen.

-

Die obere organische (Hexan-)Schicht vorsichtig in ein sauberes Röhrchen überführen.

-

Die organische Phase über wasserfreiem Natriumsulfat trocknen.

-

Der Extrakt ist nun für die GC-MS-Analyse bereit.

Protokoll 2: Silylierung mit BSTFA

Dieses Verfahren wandelt saure Protonen in Trimethylsilyl (TMS)-Ester um.

Materialien:

-

Getrocknete Probe, die Palmitinsäure-d4 enthält

-

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

-

Aprotisches Lösungsmittel (z. B. Acetonitril oder Dichlormethan)

-

Autosampler-Fläschchen mit Kappen

-

Heizblock oder Ofen

-

Vortex-Mischer

Vorgehensweise:

-

Die getrocknete Probe in ein Autosampler-Fläschchen geben. Die Methode ist sehr feuchtigkeitsempfindlich.

-

50 µL BSTFA mit 1% TMCS in das Fläschchen geben.

-

Das Fläschchen verschließen, 10 Sekunden vortexen und 60 Minuten bei 60 °C erhitzen.

-

Das Fläschchen auf Raumtemperatur abkühlen lassen.

-

Optional kann die Probe mit einem aprotischen Lösungsmittel wie Dichlormethan verdünnt werden.

-

Die Probe ist nun für die GC-MS-Analyse bereit.

Protokoll 3: Derivatisierung mit Pentafluorbenzylbromid (PFBBr)

Dieses Verfahren erzeugt PFB-Ester für eine hochempfindliche Analyse.

Materialien:

-

Probe, die Palmitinsäure-d4 enthält

-

Pentafluorbenzylbromid (PFBBr)

-

N,N-Diisopropylethylamin (DIPEA)

-

Acetonitril

-

Hexan

-

Wasser (GC-MS-Qualität)

-

Heizblock

-

Vortex-Mischer

-

Zentrifuge

Vorgehensweise:

-

Die getrocknete Probe in einem geeigneten Volumen Acetonitril lösen.

-

10 µL PFBBr-Lösung (z. B. 5% in Acetonitril) und 5 µL DIPEA zugeben.

-

Das Reaktionsgefäß verschließen und 30 Minuten bei 60 °C erhitzen.

-

Die Reaktion auf Raumtemperatur abkühlen lassen.

-

1 ml Hexan und 1 ml Wasser zugeben.

-

Kräftig vortexen und die Phasen durch Zentrifugation trennen.

-

Die obere Hexan-Schicht in ein sauberes Fläschchen überführen.

-

Der Extrakt ist nun für die GC-MS-Analyse im Negativ-Ionen-chemischen Ionisationsmodus (NCI) bereit.

Datenpräsentation

Die quantitativen Daten sollten in einer klar strukturierten Tabelle zusammengefasst werden. Die Konzentration jeder Fettsäure wird durch die Erstellung einer Kalibrierungskurve mit bekannten Konzentrationen von Fettsäurestandards und einer konstanten Konzentration des deuterierten internen Standards bestimmt. Das Verhältnis der Peakfläche des Analyten zur Peakfläche des internen Standards wird gegen die Konzentration des Analyten aufgetragen.

| Parameter | Palmitinsäuremethylester (FAME) | Palmitinsäure-TMS-Ester | Palmitinsäure-PFB-Ester |

| Derivatisierungsreagenz | BF₃-Methanol | BSTFA + 1% TMCS | PFBBr + DIPEA |

| Typische Retentionszeit | Abhängig von Säule und Bedingungen | Abhängig von Säule und Bedingungen | Abhängig von Säule und Bedingungen |

| Charakteristische m/z-Ionen (EI) | 270 (M+), 227, 143, 87, 74 | 328 (M+), 313 (M-15), 117 | 255 ([M-PFB]⁻) im NCI-Modus |

| Quantifizierungsgrenze (LOQ) | ng-Bereich | ng-Bereich | fg-Bereich |

Visualisierung

Chemische Reaktionswege

References

Quantitative Analysis of Free Fatty Acids Using Deuterated Standards: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of free fatty acids (FFAs) in biological samples using deuterated internal standards. The methodologies described herein leverage the precision of stable isotope dilution coupled with mass spectrometry for accurate and reproducible quantification, a critical aspect in various fields including metabolic research, drug discovery, and clinical diagnostics.

Introduction

Free fatty acids are carboxylic acids with aliphatic chains that play vital roles as energy sources, structural components of cell membranes, and signaling molecules in numerous physiological and pathological processes. Accurate measurement of FFA levels is crucial for understanding their involvement in diseases such as diabetes, obesity, and cardiovascular disorders, as well as for the development of therapeutic interventions.

The use of deuterated fatty acids as internal standards is the gold standard for quantitative analysis. These stable isotope-labeled standards are chemically identical to their endogenous counterparts, ensuring they behave similarly throughout sample preparation and analysis. This co-elution and co-ionization allow for the correction of variability introduced during extraction, derivatization, and instrument analysis, leading to highly accurate and precise results.[1] This application note details protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods.